Ethyl 2-{[3,5-bis(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate
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Overview
Description
ETHYL 2-{(E)-2-[3,5-BIS(AMINOCARBONYL)PHENYL]HYDRAZONO}-3-OXOBUTANOATE: is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{(E)-2-[3,5-BIS(AMINOCARBONYL)PHENYL]HYDRAZONO}-3-OXOBUTANOATE typically involves the condensation reaction between an appropriate hydrazine derivative and an ethyl acetoacetate derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
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Step 1: Preparation of Hydrazine Derivative
- React 3,5-diaminobenzoic acid with a suitable protecting group to obtain the protected hydrazine derivative.
- Reaction conditions: Use a solvent such as ethanol or methanol, and maintain the reaction temperature at around 50-60°C.
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Step 2: Condensation Reaction
- Mix the protected hydrazine derivative with ethyl acetoacetate in the presence of an acid catalyst (e.g., hydrochloric acid) or a base catalyst (e.g., sodium hydroxide).
- Reaction conditions: Stir the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{(E)-2-[3,5-BIS(AMINOCARBONYL)PHENYL]HYDRAZONO}-3-OXOBUTANOATE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Use oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Employ reducing agents like sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Utilize reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of hydrazine or amine derivatives.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
ETHYL 2-{(E)-2-[3,5-BIS(AMINOCARBONYL)PHENYL]HYDRAZONO}-3-OXOBUTANOATE:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of ETHYL 2-{(E)-2-[3,5-BIS(AMINOCARBONYL)PHENYL]HYDRAZONO}-3-OXOBUTANOATE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The hydrazone group can form reversible covalent bonds with target proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{(E)-2-[3,5-DIAMINOPHENYL]HYDRAZONO}-3-OXOBUTANOATE
- ETHYL 2-{(E)-2-[3,5-BIS(METHYLAMINOCARBONYL)PHENYL]HYDRAZONO}-3-OXOBUTANOATE
- ETHYL 2-{(E)-2-[3,5-BIS(ETHYLAMINOCARBONYL)PHENYL]HYDRAZONO}-3-OXOBUTANOATE
Uniqueness
ETHYL 2-{(E)-2-[3,5-BIS(AMINOCARBONYL)PHENYL]HYDRAZONO}-3-OXOBUTANOATE: is unique due to the presence of two amide groups on the phenyl ring, which can enhance its hydrogen bonding capabilities and influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C14H16N4O5 |
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Molecular Weight |
320.30 g/mol |
IUPAC Name |
ethyl (E)-2-[(3,5-dicarbamoylphenyl)diazenyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C14H16N4O5/c1-3-23-14(22)11(7(2)19)18-17-10-5-8(12(15)20)4-9(6-10)13(16)21/h4-6,19H,3H2,1-2H3,(H2,15,20)(H2,16,21)/b11-7+,18-17? |
InChI Key |
GAYZTAPSGDMBJR-RVWBHJPNSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=CC(=CC(=C1)C(=O)N)C(=O)N |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)C(=O)N)C(=O)N |
Origin of Product |
United States |
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